3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one
Description
3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one is a complex organic compound that features a chromen-4-one core structure with a piperidine derivative attached
Properties
IUPAC Name |
3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18-9-7-14(8-10-18)19(2)11-13-12-21-16-6-4-3-5-15(16)17(13)20/h3-6,12,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQSBEJGLMVCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the chromen-4-one core and introduce the piperidine moiety through a series of substitution and amination reactions. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and may involve hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify activity.
Substitution: Common in the modification of the piperidine moiety or the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}benzonitrile
- 3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}benzenecarboximidamide
- 3-[methyl(1-methylpiperidin-4-yl)amino]propanenitrile
Uniqueness
What sets 3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one apart is its unique combination of the chromen-4-one core with the piperidine moiety. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
